N-ethyl-4-(2-methoxyethoxy)benzamide

Description

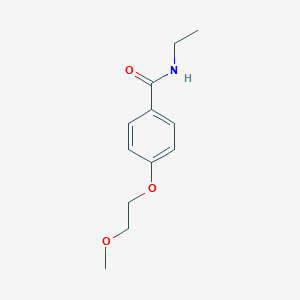

N-ethyl-4-(2-methoxyethoxy)benzamide (CAS: 1020056-10-3) is a benzamide derivative featuring a 2-methoxyethoxy substituent at the para position of the benzamide core and an ethyl group attached to the amide nitrogen. This compound is classified as a pharmaceutical intermediate, suggesting its utility in drug development .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27g/mol |

IUPAC Name |

N-ethyl-4-(2-methoxyethoxy)benzamide |

InChI |

InChI=1S/C12H17NO3/c1-3-13-12(14)10-4-6-11(7-5-10)16-9-8-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14) |

InChI Key |

FIYMVASRABMFJN-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC=C(C=C1)OCCOC |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)OCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity and Activity

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives (ROCK1 Inhibitors)

- Structural Differences : The replacement of the 2-methoxyethoxy group with a pyridin-4-yl moiety significantly alters electronic properties and hydrogen-bonding capacity. Pyridinyl nitrogen participates in strong hydrogen bonds with ROCK1 residues (e.g., Met156, Asp160), enhancing inhibitory activity (pIC50 > 7.5 for compounds like C34) .

- Binding Interactions : Molecular dynamics (MD) simulations reveal that pyridinyl derivatives maintain stable hydrogen bonds (frequency: 60–90% over 1 ns trajectories), whereas methoxyethoxy analogs may rely on weaker ether-oxygen interactions .

- Activity Prediction : CoMFA and CoMSIA models indicate that bulky, electronegative substituents at the para position correlate with higher ROCK1 inhibition. The 2-methoxyethoxy group, while polar, may occupy sterically less favorable regions compared to pyridinyl groups .

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide

- Structural Similarities: Shares the 2-methoxyethoxy group but includes an amino and methyl group on the phenyl ring. This modification increases molecular weight (300.35 vs.

- ADME/Tox Profile: Amino groups may enhance solubility but also increase metabolic liability. In contrast, the ethyl group in N-ethyl-4-(2-methoxyethoxy)benzamide could reduce oxidative metabolism, improving bioavailability .

N-ethyl-4-((methylsulfonyl)methyl)benzamide

Pharmacokinetic and Toxicity Profiles

- Solubility : Methoxyethoxy derivatives generally exhibit higher aqueous solubility than pyridinyl or sulfonyl analogs due to ether oxygen’s polarity. For example, this compound’s logP is predicted to be lower than N-ethyl-4-((methylsulfonyl)methyl)benzamide (estimated logP: ~2.5 vs. ~3.0) .

- Metabolic Stability: Ethyl groups on the amide nitrogen (as in the target compound) are less prone to cytochrome P450-mediated oxidation compared to methyl or amino substituents, as seen in N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide .

- Toxicity : ADME/Tox models for pyridinyl benzamides (e.g., C34) show acceptable hepatotoxicity and Ames test profiles, suggesting that methoxyethoxy derivatives may share similar safety margins .

Computational and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.